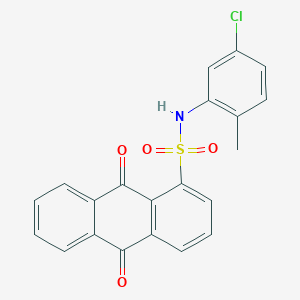
N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide, also known as CMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMA belongs to the family of anthracene sulfonamide derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is not well understood. However, it is believed that N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide may interact with metal ions and other biomolecules in cells, leading to changes in cellular processes and signaling pathways. N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its fluorescence properties and potential as an anti-cancer agent, N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide in lab experiments is its high selectivity and sensitivity towards certain metal ions. This property makes N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide an attractive candidate for the development of biosensors for the detection of metal ions in biological samples. However, one of the limitations of using N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide. One potential area of research is the development of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide-based biosensors for the detection of metal ions in biological samples. Another potential area of research is the development of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide-based anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide and its potential applications in scientific research.
Synthesis Methods
The synthesis method of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 9,10-anthraquinone in the presence of a base such as triethylamine. The resulting product is then treated with ammonium carbonate to yield N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide. The overall yield of the synthesis is approximately 50%.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is its use as a fluorescent probe for the detection of metal ions. N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been shown to exhibit high selectivity and sensitivity towards certain metal ions, including zinc, copper, and iron. This property makes N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide an attractive candidate for the development of biosensors for the detection of metal ions in biological samples.
properties
Molecular Formula |
C21H14ClNO4S |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide |
InChI |
InChI=1S/C21H14ClNO4S/c1-12-9-10-13(22)11-17(12)23-28(26,27)18-8-4-7-16-19(18)21(25)15-6-3-2-5-14(15)20(16)24/h2-11,23H,1H3 |
InChI Key |
HDBYUUGEVDWEPC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281574.png)

![2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281588.png)
![2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281589.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B281592.png)
![2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281593.png)
![2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281594.png)
![2-Methoxyethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281599.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B281601.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide](/img/structure/B281604.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-ethoxybenzenesulfonamide](/img/structure/B281605.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B281609.png)
![Isopropyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281612.png)
![Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281615.png)